![molecular formula C36H28Cl2N4O2 B10930667 N,N'-butane-1,4-diylbis[2-(4-chlorophenyl)quinoline-4-carboxamide]](/img/structure/B10930667.png)
N,N'-butane-1,4-diylbis[2-(4-chlorophenyl)quinoline-4-carboxamide]
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Overview
Description
2-(4-CHLOROPHENYL)-N~4~-[4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a quinoline backbone, which is known for its diverse biological activities, and two 4-chlorophenyl groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-CHLOROPHENYL)-N~4~-[4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenylamine with quinoline-4-carboxylic acid under specific conditions to form the quinolinecarboxamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-CHLOROPHENYL)-N~4~-[4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new aromatic or aliphatic groups .
Scientific Research Applications
2-(4-CHLOROPHENYL)-N~4~-[4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-CHLOROPHENYL)-N~4~-[4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound binds to certain proteins or enzymes, modulating their activity and affecting various cellular pathways. This interaction can lead to changes in cell signaling, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-quinolinecarboxamide: Shares the quinoline backbone but lacks the butyl group.
4-Chlorophenyl-4-quinolylcarbonyl chloride: A precursor in the synthesis of the target compound.
2-(4-Chlorophenoxy)ethanol: Contains a similar chlorophenyl group but differs in its overall structure
Uniqueness
2-(4-CHLOROPHENYL)-N~4~-[4-({[2-(4-CHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BUTYL]-4-QUINOLINECARBOXAMIDE is unique due to its combination of the quinoline backbone with two 4-chlorophenyl groups and a butyl linker. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C36H28Cl2N4O2 |
---|---|
Molecular Weight |
619.5 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]butyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C36H28Cl2N4O2/c37-25-15-11-23(12-16-25)33-21-29(27-7-1-3-9-31(27)41-33)35(43)39-19-5-6-20-40-36(44)30-22-34(24-13-17-26(38)18-14-24)42-32-10-4-2-8-28(30)32/h1-4,7-18,21-22H,5-6,19-20H2,(H,39,43)(H,40,44) |
InChI Key |
NOYXDQNHTBGTPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NCCCCNC(=O)C4=CC(=NC5=CC=CC=C54)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
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